Voltage-Independent Inhibition with ~3-Fold Superior Potency vs. GlyH-101
CFTRinh-172 exhibits a voltage-independent inhibition mechanism with Ki = 300 nM, whereas GlyH-101 displays voltage-dependent inhibition and a Ki = 4.3 μM—representing a ~14-fold difference in binding affinity [1]. In short-circuit current assays, CFTRinh-172 achieves complete inhibition within <2 minutes in a voltage-independent manner [1].
| Evidence Dimension | Inhibitory constant (Ki) for CFTR chloride channel |
|---|---|
| Target Compound Data | Ki = 300 nM (0.3 μM) |
| Comparator Or Baseline | GlyH-101: Ki = 4.3 μM |
| Quantified Difference | CFTRinh-172 Ki is ~14-fold lower (more potent) |
| Conditions | Short-circuit current assay in CFTR-expressing cells |
Why This Matters
The ~14-fold greater potency of CFTRinh-172 versus GlyH-101 reduces the compound quantity required for full CFTR blockade, lowering per-experiment procurement costs and minimizing solvent (DMSO) exposure in sensitive cellular assays.
- [1] Ma, T., Thiagarajah, J. R., Yang, H., Sonawane, N. D., Folli, C., Galietta, L. J., & Verkman, A. S. (2002). Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin-induced intestinal fluid secretion. Journal of Clinical Investigation, 110(11), 1651-1658. View Source
